N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
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Overview
Description
“N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide” is a chemical compound with the linear formula C16H18N4OS2 . It has a molecular weight of 346.476 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C16H18N4OS2 . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .Scientific Research Applications
Antimicrobial and Antitumor Activities
Studies have synthesized various benzothiazolyl-amide derivatives to investigate their antimicrobial activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida species. For example, novel benzothiazolyl-amide derivatives demonstrated specific antimicrobial properties, highlighting the potential of such compounds in developing new antimicrobial agents (Özdemir et al., 2011). Similarly, N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides synthesized through green chemistry approaches under ultrasound irradiation showed promising antimicrobial activities, indicating efficient synthetic routes for such bioactive compounds (Rezki, 2016).
Furthermore, benzothiazole derivatives bearing different heterocyclic rings were synthesized and screened for antitumor activity. This research revealed considerable anticancer activity against certain cancer cell lines, underscoring the importance of benzothiazole-based compounds in the development of anticancer drugs (Yurttaş et al., 2015).
Insecticidal Assessment
The synthesis of innovative heterocycles incorporating a thiadiazole moiety, related to the chemical family of N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide, demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates the potential application of such compounds in agricultural pest control, contributing to the development of new insecticides (Fadda et al., 2017).
Future Directions
The future directions for this compound could involve further exploration of its potential pharmacological activities. Given the diverse activities of similar compounds , it could be of interest to researchers in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
It is known that many nitrogen- and sulfur-containing heterocyclic compounds, including benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, exhibit biological activity .
Biochemical Pathways
The synthesis of these compounds involves a tandem intermolecular c–n bond and intramolecular c–s bond formation sequence . This suggests that the compound may interact with biochemical pathways involving these types of bonds.
Result of Action
It is known that some benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives exhibit antifungal properties .
Action Environment
The synthesis of these compounds has been achieved with 1 mol% cucl2·2h2o as the catalyst and water as the solvent , suggesting that the compound may be stable in aqueous environments.
Properties
IUPAC Name |
N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c21-14(17-11-6-2-1-3-7-11)10-22-15-18-19-16-20(15)12-8-4-5-9-13(12)23-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKIFJYBXUSORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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